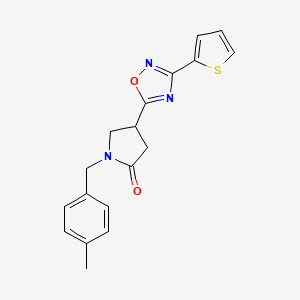

1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

The compound 1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 4-methylbenzyl group at position 1 and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at position 2. The 4-methylbenzyl group may influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-4-6-13(7-5-12)10-21-11-14(9-16(21)22)18-19-17(20-23-18)15-3-2-8-24-15/h2-8,14H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZNIDXDUMMNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with an amidoxime under acidic or basic conditions.

Attachment of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the pyrrolidin-2-one core: This step involves the cyclization of a suitable precursor, often through a condensation reaction.

Introduction of the 4-methylbenzyl group: This can be achieved via alkylation reactions using 4-methylbenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in various fields of research due to its potential biological activities and applications. This article explores its applications in scientific research, particularly focusing on its biological activity, synthesis, and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines through multiple mechanisms:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.5 | Inhibition of kinase activity |

These findings suggest that the compound could serve as a lead molecule for the development of new anticancer therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it reduces the levels of pro-inflammatory cytokines in various models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Neuroprotective Effects

Research is ongoing into the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Early results indicate that it may help reduce oxidative stress and improve neuronal survival.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, treatment with This compound resulted in significant decreases in cell viability and increased apoptotic markers after 24 hours of exposure. This study supports the compound's potential as an anticancer agent.

Case Study 2: In Vivo Studies

Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest systemic efficacy and potential for further development into a therapeutic agent.

Case Study 3: Pharmacokinetics

Research on the pharmacokinetic properties of this compound indicates favorable characteristics such as good oral bioavailability and metabolic stability, making it a candidate for further drug development.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, their modifications, and molecular properties:

Pharmacological and Functional Insights

Triazolothiadiazine Derivatives (e.g., Compound 42)

- Structure : Replaces oxadiazole with triazolothiadiazine; retains pyrrolidin-2-one and aryl groups.

- Activity : Demonstrated efficacy in diabetic wound healing via CXCR4 signaling modulation .

Antimicrobial Pyrrolidin-2-one Derivatives

- Structure : Benzoimidazol-thiazol substituents instead of oxadiazole-thiophene.

- Activity : Antibacterial and antifungal activity against Gram-positive/-negative bacteria and fungal strains .

- Comparison : The thiophene-oxadiazole unit in the target compound could modulate antimicrobial potency differently due to its planar, conjugated structure.

Pyridin-2-one Oxadiazole Derivatives

- Structure : Pyridin-2-one core with trifluoromethoxy-phenyl-oxadiazole.

- Comparison : The pyrrolidin-2-one core in the target compound may confer greater conformational flexibility compared to pyridin-2-one.

Biological Activity

The compound 1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyrrolidinone core substituted with a thiophene and an oxadiazole moiety, which are known for their biological relevance.

Anticancer Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives similar to This compound have shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

| HT29 (Colon Cancer) | 8.0 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The presence of the thiophene group is believed to enhance its interaction with bacterial membranes, contributing to its antimicrobial efficacy .

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

The biological activity of This compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, including cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

- Interaction with Cellular Targets : The oxadiazole moiety is known to interact with DNA and RNA, potentially disrupting nucleic acid synthesis in rapidly dividing cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving mice implanted with human tumor cells showed that treatment with the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction within tumor cells.

- Case Study on Inflammation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced edema formation and inflammatory cell infiltration in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.